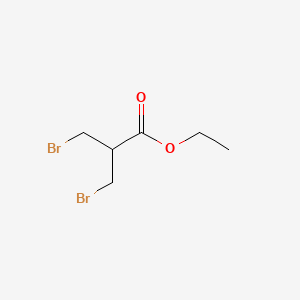

Ethyl 3-bromo-2-(bromomethyl)propionate

説明

Significance as a Building Block in Organic Synthesis

The synthetic utility of ethyl 3-bromo-2-(bromomethyl)propionate lies in its ability to participate in a wide array of chemical reactions, serving as a linchpin for the assembly of diverse molecular scaffolds. It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. sgtlifesciences.com

One of the most notable applications of this compound is as a precursor to ethyl 2-(bromomethyl)acrylate, a valuable reagent in its own right. chemdad.com This transformation highlights the ability to selectively manipulate the bromine atoms of the parent compound. Furthermore, this compound is instrumental in the synthesis of α-methylene-γ-butyrolactones. orgsyn.orgnih.gov This structural motif is present in a wide range of biologically active natural products and synthetic compounds, exhibiting activities such as antitumor and antileukemic properties. orgsyn.orgnih.gov

The reactivity of the two bromine atoms allows for sequential or tandem reactions, enabling the construction of intricate cyclic and heterocyclic systems. For instance, it can be employed in domino reactions, where a series of intramolecular transformations are triggered by a single event, leading to a rapid increase in molecular complexity.

Historical Perspective on α,α'-Dibromoester Chemistry

The chemistry of α-haloesters, the broader class to which this compound belongs, has a rich history dating back to the 19th century. A pivotal moment in this field was the discovery of the Reformatsky reaction in 1887. This reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal, provided a reliable method for the formation of β-hydroxy esters. While the initial discovery did not involve gem-dibromoesters, it laid the groundwork for understanding the reactivity of the carbon-halogen bond adjacent to an ester group.

The development of methods for the synthesis of α,α'-dibromoesters, often through the bromination of dicarboxylic acids or their derivatives, expanded the synthetic chemist's toolkit. These gem-dihalo compounds offered unique reactivity compared to their monohalogenated counterparts. Early investigations focused on their use in substitution and elimination reactions.

In more recent decades, the chemistry of α,α'-dibromoesters has seen a resurgence of interest, particularly with the development of new synthetic methodologies. The use of these compounds as precursors for highly reactive intermediates, such as carbenes and ylides, has opened up new avenues for carbon-carbon bond formation and the synthesis of complex carbocyclic and heterocyclic systems. The ability to generate gem-dihalocyclopropanes from these precursors, for example, has been extensively reviewed and showcases their importance in modern organic synthesis. researchgate.netnih.gov The continued exploration of the reactivity of α,α'-dibromoesters like this compound ensures their enduring relevance in the field of organic chemistry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 3-bromo-2-(bromomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2O2/c1-2-10-6(9)5(3-7)4-8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSCTYSHDIGNGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50309737 | |

| Record name | Ethyl 3-bromo-2-(bromomethyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58539-11-0 | |

| Record name | 58539-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-bromo-2-(bromomethyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-Bromo-2-(bromomethyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Ethyl 3 Bromo 2 Bromomethyl Propionate

Established Synthetic Pathways

The synthesis of ethyl 3-bromo-2-(bromomethyl)propionate can be approached through several routes, primarily involving the bromination of propionate (B1217596) derivatives or the esterification of the corresponding carboxylic acid.

Bromination Strategies of Propionate Derivatives

A principal pathway to this compound involves the hydrobromination of an unsaturated precursor, ethyl 2-(bromomethyl)acrylate. This reaction adds hydrogen bromide (HBr) across the carbon-carbon double bond. The regioselectivity of this addition is a critical consideration, as it can proceed via either a Markovnikov or anti-Markovnikov mechanism, influenced by the reaction conditions.

The addition of HBr to alkenes can be directed by the presence or absence of radical initiators. chemistrysteps.com In the absence of such initiators, the reaction typically follows an electrophilic addition mechanism, leading to the Markovnikov product where the bromine atom attaches to the more substituted carbon. masterorganicchemistry.com However, in the presence of peroxides or other radical initiators, a free-radical chain reaction is initiated, resulting in the anti-Markovnikov addition where the bromine atom adds to the less substituted carbon. chemistrysteps.comresearchgate.net Given the structure of ethyl 2-(bromomethyl)acrylate, the anti-Markovnikov addition of HBr is the desired pathway to afford this compound.

Another potential precursor for bromination is diethyl itaconate, which can be synthesized from itaconic acid and ethanol (B145695). google.com Hydrobromination of diethyl itaconate would be a plausible route to the target molecule, although specific procedural details are not extensively documented in readily available literature.

A generalized, two-step preparation method has also been described, starting with the reaction of ethyl bromopropionate with an alkali metal methylene (B1212753) bromide to generate ethyl 3-bromo-2-methylpropionate. This intermediate then reacts with hydrogen bromide to yield the final product.

The precursor, ethyl 2-(bromomethyl)acrylate, can be synthesized from diethyl bis(hydroxymethyl)malonate. This process involves reacting diethyl bis(hydroxymethyl)malonate with hydrobromic acid to form α-(bromomethyl)acrylic acid, which is then esterified with ethanol in the presence of a catalytic amount of sulfuric acid to give the desired acrylate (B77674). orgsyn.org

Esterification and Functional Group Interconversion Routes

An alternative synthetic strategy involves the direct esterification of 3-bromo-2-(bromomethyl)propionic acid with ethanol. This acid-catalyzed reaction, typically employing a strong acid like sulfuric acid, is a standard method for ester formation. ceon.rs The availability of the parent carboxylic acid is a prerequisite for this route. 3-Bromo-2-(bromomethyl)propionic acid can be prepared from precursors such as itaconic acid.

Functional group interconversions can also be employed. For instance, the synthesis of ethyl 2-bromopropionate can be achieved by the esterification of 2-bromopropionic acid with ethanol. google.com While not directly leading to the target molecule, this illustrates a common synthetic operation in this chemical family.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of various reaction parameters.

Solvent Effects on Reaction Efficacy

The choice of solvent can significantly influence the outcome of both bromination and esterification reactions. In the hydrobromination of alkenes, the solvent polarity can affect the stability of charged intermediates in an ionic mechanism. A patent for the addition of hydrogen halides to α,β-unsaturated esters suggests that dimethylformamide can be an effective solvent, potentially eliminating the need for a catalyst. google.com For radical reactions, non-polar solvents are often preferred. Studies on the synthesis of acrylic resins have explored various solvent blends, including methyl isobutyl ketone and alkyl-substituted benzenes, which could be relevant for reactions involving acrylate derivatives. google.com The association between reactants, such as ethanol and acrylic esters, is also influenced by the solvent, which can impact reaction rates in esterification processes. researchgate.net

Temperature Control and Kinetic Considerations in Bromination

Temperature is a critical factor in determining the product distribution, particularly in reactions with competing pathways, such as the addition of HBr to conjugated systems. libretexts.org These reactions can be under either kinetic or thermodynamic control. libretexts.orgwikipedia.org Lower temperatures often favor the kinetically controlled product, which is the one that forms faster due to a lower activation energy. libretexts.org Conversely, higher temperatures can allow for the reaction to become reversible and reach equilibrium, favoring the more thermodynamically stable product. wikipedia.orgpressbooks.pub In the context of the synthesis of α-(bromomethyl)acrylic acid, a precursor to the target molecule, maintaining a temperature between 85 and 90°C is crucial to avoid the formation of byproducts. orgsyn.org Similarly, in the esterification of propanoic acid, increasing the temperature generally increases the reaction rate and yield up to an optimal point. ceon.rs

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in enhancing the rate and selectivity of the synthetic steps. In esterification reactions, strong acids like sulfuric acid are commonly used as catalysts. ceon.rsresearchgate.net For the hydrobromination of alkenes, the choice between an ionic or radical pathway can be controlled by the presence or absence of a radical initiator like AIBN (azobisisobutyronitrile). rsc.org Recent advances have also explored photoredox catalysis for anti-Markovnikov hydrofunctionalization reactions, which could be applicable to the synthesis of the target compound. nih.gov Furthermore, in a patent describing the addition of hydrogen halides to α,β-unsaturated compounds, it is mentioned that while dimethylformamide as a solvent can suffice, the combined use of a catalyst can lead to yields greater than 90%. google.com

Interactive Data Tables

Table 1: Synthesis of Ethyl α-(bromomethyl)acrylate (Precursor)

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| α-(Bromomethyl)acrylic acid | Ethanol | Sulfuric acid | Benzene | Boiling | 71 | orgsyn.org |

| Diethyl bis(hydroxymethyl)malonate | Hydrobromic acid | - | - | 85-90 | 43 (for the acid) | orgsyn.org |

Table 2: General Conditions for Hydrobromination of Alkenes

| Alkene Type | Reagent | Conditions | Product Selectivity | Reference |

| Terminal Alkenes | HBr | Toluene, AIBN, 0°C | Anti-Markovnikov | rsc.org |

| Aliphatic/Aromatic Olefins | HBr | "Initiator-free" | Anti-Markovnikov | rsc.org |

| Unsymmetrical Alkenes | HBr | - | Markovnikov (Carbocation stability) | masterorganicchemistry.comyoutube.com |

Table 3: Esterification of Propanoic Acid

| Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol:Cat) | Temperature (°C) | Max. Yield (%) | Reference |

| Propanoic Acid | 1-Propanol | H2SO4 | 1:10:0.20 | 65 | 96.9 | ceon.rs |

| Propanoic Acid | Ethanol | - | - | 60 | - | researchgate.net |

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of specialty chemicals such as this compound is increasingly scrutinized through the lens of sustainability and environmental responsibility. Traditional synthetic methodologies often rely on stoichiometric reagents, hazardous solvents, and energy-intensive batch processes, leading to significant waste generation and potential environmental impact. Consequently, the development of novel and sustainable synthetic routes for this compound is an area of active academic and industrial research, focusing on the integration of green chemistry principles and process intensification technologies like continuous flow synthesis.

Green Chemistry Principles in this compound Synthesis

Green chemistry provides a framework of twelve principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound offers a pathway to more environmentally benign and economically viable manufacturing processes.

Atom Economy and Waste Minimization:

A core tenet of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. Traditional bromination reactions, for instance, can have poor atom economy, generating significant inorganic salt by-products. The ideal synthesis of this compound would involve addition reactions where all the atoms of the reactants are incorporated into the final product, thus minimizing waste. The E-factor, which is the ratio of the mass of waste to the mass of the product, is another crucial metric. For specialty chemicals, E-factors can be notoriously high, and a key goal of green synthesis is to reduce this value substantially. libretexts.orgchembam.com

Catalytic and Safer Reagents:

The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. In the context of synthesizing this compound, this could involve the development of novel catalysts for bromination and esterification steps. For example, replacing traditional acid catalysts in esterification with solid acid catalysts can simplify purification and reduce corrosive waste streams. Furthermore, the development of safer brominating agents to replace elemental bromine, which is highly toxic and corrosive, is a significant area of research. mdpi.com

Renewable Feedstocks and Safer Solvents:

While the direct synthesis of this compound from renewable feedstocks is a long-term goal, the principles of using renewable resources can be applied to the synthesis of precursors. For instance, the ethanol used in the esterification could be derived from biomass. The choice of solvent is also critical. Many organic reactions are carried out in volatile organic compounds (VOCs) that pose environmental and health risks. Research into greener solvents, such as supercritical fluids (like CO2), ionic liquids, or even solvent-free reaction conditions, is pertinent to the sustainable synthesis of this compound. umich.edulibretexts.org Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical energy, offers a promising solvent-free alternative. researchgate.netnih.govcolab.ws

Energy Efficiency:

Reducing the energy consumption of chemical processes is another key principle. This can be achieved by designing reactions that can be conducted at ambient temperature and pressure. The use of alternative energy sources, such as photochemical or microwave irradiation, can also lead to more energy-efficient processes. mdpi.com

The following table illustrates a hypothetical comparison of a traditional synthesis route for a related compound with a potential greener alternative, highlighting key green chemistry metrics.

| Metric | Traditional Route (e.g., Batch Bromination) | Greener Route (e.g., Catalytic, Solvent-Free) |

| Atom Economy | Moderate to Low | High |

| E-Factor | High (>10) | Low (<5) |

| Solvent Usage | High (e.g., Halogenated Solvents) | Minimal or None |

| Catalyst | Stoichiometric Acid/Base | Recyclable Solid Catalyst |

| Energy Consumption | High (High Temperature/Pressure) | Low (Ambient Conditions) |

Continuous Flow Synthesis Methodologies

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing for the synthesis of specialty chemicals like this compound. This technology aligns well with the principles of green chemistry and process intensification.

Enhanced Safety and Control:

Flow reactors have a much higher surface-area-to-volume ratio compared to batch reactors, which allows for superior heat transfer and precise temperature control. This is particularly important for exothermic reactions like brominations, reducing the risk of thermal runaways. The small reactor volumes also mean that only a small amount of hazardous material is present at any given time, significantly improving the inherent safety of the process. mdpi.com

Improved Yield and Selectivity:

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. The rapid mixing in microreactors can also enhance reaction rates and minimize the formation of by-products. For the synthesis of this compound, this could translate to a purer product and simplified downstream processing.

Scalability and Automation:

Scaling up a continuous flow process is typically more straightforward than scaling up a batch process. Instead of redesigning a larger reactor, the production capacity can often be increased by running the flow reactor for longer periods or by "numbering-up" – using multiple reactors in parallel. Flow chemistry also lends itself well to automation, allowing for continuous, unattended operation and real-time process monitoring and optimization.

Integration of Technologies:

Continuous flow platforms can readily integrate other green technologies. For example, photochemical reactions can be efficiently carried out in flow reactors with transparent tubing, allowing for uniform irradiation and precise control of light exposure. mdpi.com Similarly, the use of immobilized catalysts or enzymes in packed-bed flow reactors can facilitate catalyst recycling and product purification. Biocatalysis, using enzymes to perform specific chemical transformations, is a rapidly growing field within green chemistry, and its integration with flow synthesis holds great promise for the sustainable production of complex molecules. nih.govmdpi.com

The table below provides a conceptual comparison of batch versus continuous flow synthesis for a bromination/esterification process relevant to the production of this compound.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Poor, risk of hotspots | Excellent, precise temperature control |

| Safety | Higher risk with hazardous reagents | Inherently safer due to small volumes |

| Reaction Time | Hours to days | Seconds to minutes |

| Yield & Selectivity | Variable, often lower | Higher and more consistent |

| Scalability | Difficult, requires re-optimization | Straightforward (time or numbering-up) |

| Process Control | Manual, less precise | Automated, real-time monitoring |

While specific research on the continuous flow synthesis of this compound is not extensively published, the well-documented advantages of this technology for similar chemical transformations strongly suggest its potential for developing a safer, more efficient, and sustainable manufacturing process for this important chemical intermediate. Future research in this area will likely focus on the development of bespoke flow reactor systems and the optimization of reaction conditions to maximize the benefits of this transformative technology.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Bromo 2 Bromomethyl Propionate

Nucleophilic Substitution Reactions

The presence of two distinct bromo-substituents in Ethyl 3-bromo-2-(bromomethyl)propionate—a primary allylic bromide and a vinylic bromide—suggests that it can undergo nucleophilic substitution reactions through various mechanisms. The primary allylic bromide is susceptible to both SN1 and SN2 pathways, while the vinylic bromide is generally unreactive under standard nucleophilic substitution conditions but can participate in reactions under more forcing conditions or via alternative mechanisms like addition-elimination.

The stereochemical outcome of nucleophilic substitution at the allylic position of a chiral variant of this compound would be highly dependent on the reaction mechanism.

SN2 Pathway : A direct attack by a nucleophile would lead to an inversion of stereochemistry at the carbon bearing the bromomethyl group. This is a concerted mechanism where the nucleophile attacks as the leaving group departs. masterorganicchemistry.comlibretexts.org

SN1 Pathway : This pathway would proceed through an allylic carbocation intermediate. This planar intermediate can be attacked by a nucleophile from either face, leading to a racemic or diastereomeric mixture of products, depending on the substitution pattern of the starting material. masterorganicchemistry.com

The choice between these pathways is influenced by factors such as the nature of the nucleophile, the solvent polarity, and the reaction temperature.

Table 1: Predicted Stereochemical Outcomes for Nucleophilic Substitution

| Reaction Pathway | Stereochemical Result |

|---|---|

| SN2 | Inversion of configuration |

Kinetic studies are crucial for elucidating the mechanism of nucleophilic substitution. For this compound, the rate of reaction would provide insights into the rate-determining step.

SN2 Kinetics : The reaction rate would be dependent on the concentrations of both the substrate and the nucleophile (second-order kinetics). The rate law would be expressed as: Rate = k[Substrate][Nucleophile]. libretexts.org

SN1 Kinetics : The rate-determining step is the formation of the carbocation, which only involves the substrate. Therefore, the reaction rate would be dependent only on the concentration of the substrate (first-order kinetics). The rate law would be: Rate = k[Substrate]. libretexts.org

The relative rates of substitution at the two bromine-bearing carbons would also be of interest. The primary allylic bromide is expected to be significantly more reactive towards nucleophilic substitution than the vinylic bromide.

Table 2: Expected Kinetic Data for Nucleophilic Substitution

| Reaction Type | Rate Law | Expected Rate Constant (Relative) |

|---|---|---|

| SN2 with primary amine | Rate = k[Substrate][Amine] | Moderate |

Cyclization and Ring-Forming Reactions

The bifunctional nature of this compound makes it an interesting precursor for the synthesis of various heterocyclic compounds.

β-Lactams are a class of four-membered cyclic amides that are core structures in many antibiotic drugs. While direct synthesis from this compound is not extensively documented, a structurally related compound, 3-bromo-2-(bromomethyl)propionic acid, has been utilized in the synthesis of exo-methylene-β-lactams. organic-chemistry.org This suggests that this compound could similarly serve as a precursor. The synthesis would likely involve an intramolecular nucleophilic substitution, where a nitrogen nucleophile, introduced by reacting the ester with an amine, attacks one of the electrophilic carbon centers bearing a bromine atom. The Staudinger cycloaddition of ketenes and imines is a common method for β-lactam synthesis. nih.govresearchgate.net

The reactivity of this compound lends itself to the synthesis of a variety of nitrogen-containing heterocycles. nih.govnih.govmsesupplies.com For instance, reaction with a primary amine could lead to the formation of piperidine (B6355638) or pyrrolidine (B122466) derivatives through a cascade of nucleophilic substitution and Michael addition reactions.

Sultams, which are cyclic sulfonamides, are another class of heterocycles that could potentially be synthesized. Although direct synthesis from this specific dibromo ester is not reported, the general strategies for sultam synthesis often involve intramolecular cyclization of sulfonamide derivatives. chemrxiv.orgdocumentsdelivered.comorganic-chemistry.org One could envision a synthetic route where the ester is first converted to an amide, followed by reaction with a sulfonating agent and subsequent intramolecular cyclization. The [3+2] cycloaddition of α,β-unsaturated sultams is a known method for creating more complex fused sultam structures. chemrxiv.orgresearchgate.net

The α,β-unsaturated ester moiety in this compound makes it a potential dienophile in Diels-Alder reactions or a dipolarophile in 1,3-dipolar cycloadditions. These reactions are powerful tools for the construction of cyclic systems with high stereocontrol.

For example, a [3+2] cycloaddition with a nitrone could lead to the formation of isoxazolidine (B1194047) rings. The stereoselectivity of such reactions can often be controlled by the use of chiral catalysts or auxiliaries. nih.gov The electron-withdrawing nature of the ester and bromine substituents would influence the reactivity of the double bond in these cycloadditions.

Table 3: Potential Stereoselective Cycloaddition Reactions

| Reaction Type | Reagent | Product Type | Expected Stereoselectivity |

|---|---|---|---|

| Diels-Alder | Chiral Diene | Cyclohexene derivative | High (with appropriate catalyst) |

| 1,3-Dipolar Cycloaddition | Chiral Nitrone | Isoxazolidine derivative | High (with appropriate catalyst) |

Elimination Reactions and Formation of Unsaturated Systems

This compound serves as a key precursor for the synthesis of unsaturated systems, primarily through dehydrobromination reactions. This process involves the removal of a hydrogen atom and a bromine atom from adjacent carbons to form a carbon-carbon double bond. The most prominent unsaturated product formed from this substrate is Ethyl 2-(bromomethyl)acrylate. chemdad.com

The transformation is typically achieved by treating the dibromo compound with a non-nucleophilic base. The reaction proceeds by the abstraction of the acidic proton on the α-carbon (the carbon bonded to the carbonyl group) and the subsequent elimination of the bromide ion from the adjacent β-carbon. This process results in the formation of a π-bond, yielding the corresponding acrylate (B77674) derivative.

Commonly employed bases for this type of transformation include tertiary amines such as triethylamine (B128534) or ethyldiisopropylamine. These bases are sterically hindered, which favors proton abstraction over nucleophilic substitution (SN2) reactions. The choice of solvent and temperature can also influence the reaction's efficiency and selectivity.

| Reactant | Base/Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Triethylamine (Et3N) or similar non-nucleophilic base | Ethyl 2-(bromomethyl)acrylate | Dehydrobromination (E2 Elimination) |

The resulting product, Ethyl 2-(bromomethyl)acrylate, is a valuable monomer and intermediate in organic synthesis, used in the preparation of various polymers and complex molecules.

Radical Processes and Reductive Transformations

The presence of two carbon-bromine bonds makes this compound a substrate for various radical-mediated reactions. C-Br bonds can be cleaved homolytically using radical initiators or reducing agents to generate carbon-centered radicals, which can then undergo further transformations.

Reductive Dehalogenation: A common reductive transformation for alkyl halides is reaction with a radical reducing agent, such as tributyltin hydride (Bu₃SnH), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). In this process, a tributyltin radical abstracts a bromine atom from the substrate to form a carbon-centered radical. This radical intermediate then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the reduced product and regenerating the tributyltin radical to continue the chain reaction.

Depending on the stoichiometry of the reducing agent, this reaction can lead to the stepwise reduction of the dibromo compound, potentially forming Ethyl 3-bromo-2-methylpropionate (monoreduction) or Ethyl 2-methylpropionate (full reduction).

Atom Transfer Radical Cyclization (ATRC): While intermolecular radical reactions are common, compounds like this compound could theoretically be modified to undergo intramolecular radical cyclizations. If the ester were part of a larger molecule containing an appropriately positioned alkene or alkyne, the initial formation of a radical by bromine abstraction could be followed by an intramolecular addition to the unsaturated bond. researchgate.netnih.govacs.org This powerful strategy is used to construct cyclic systems, such as lactones, and is a staple of modern synthetic chemistry. preprints.org

| Reaction Type | Typical Reagents | Potential Intermediate | Potential Product(s) |

|---|---|---|---|

| Reductive Dehalogenation | Tributyltin hydride (Bu₃SnH), AIBN | α-(Ethoxycarbonyl)-β-bromoethyl radical | Ethyl 3-bromo-2-methylpropionate, Ethyl 2-methylpropionate |

| Atom Transfer Radical Cyclization (ATRC) | Transition metal catalyst (e.g., Cu(I) complex), Initiator | Substrate-dependent radical intermediate | Cyclic compounds (e.g., lactones) |

Mechanistic Elucidation through Physical Organic Chemistry Principles

The reactions of this compound can be understood through the lens of physical organic chemistry, which provides insight into the underlying mechanisms.

Mechanism of Elimination: The dehydrobromination to form Ethyl 2-(bromomethyl)acrylate most likely proceeds through a concerted E2 (elimination, bimolecular) mechanism. Key evidence for this pathway includes:

Kinetics: The reaction rate is dependent on the concentration of both the substrate and the base, indicating a bimolecular rate-determining step.

Base Strength: The use of strong, non-nucleophilic bases is characteristic of the E2 pathway. Weaker bases would favor competing SN2 reactions or fail to promote elimination effectively.

Stereochemistry: The E2 mechanism has a strict stereoelectronic requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group (bromide). This ensures optimal orbital overlap for the formation of the new π-bond as the C-H and C-Br bonds are broken simultaneously.

An alternative E1 (elimination, unimolecular) mechanism, involving the initial formation of a carbocation intermediate, is considered less likely under standard basic conditions due to the relative instability of the primary carbocation that would form upon bromide departure. Similarly, an E1cb (elimination, unimolecular conjugate base) mechanism, while possible due to the acidic α-proton, is generally less common for alkyl halide eliminations unless the resulting carbanion is exceptionally stable.

Mechanism of Radical Transformations: Reductive dehalogenation with tributyltin hydride is a classic example of a free-radical chain reaction, which involves three distinct stages:

Initiation: A radical initiator (e.g., AIBN) decomposes upon heating to generate initial radicals, which then react with Bu₃SnH to produce the chain-carrying tributyltin radical (Bu₃Sn•).

Propagation: This is a two-step cycle. First, the Bu₃Sn• radical abstracts a bromine atom from this compound, forming a stable C-centered radical and tributyltin bromide (Bu₃SnBr). Second, the C-centered radical abstracts a hydrogen atom from a new molecule of Bu₃SnH, yielding the reduced organic product and regenerating the Bu₃Sn• radical.

Termination: The chain reaction is concluded when two radical species combine.

The regioselectivity of bromine abstraction (which of the two bromines is removed first) would be influenced by the relative stability of the resulting radical intermediate. Abstraction of the bromine from the -CH2Br group at the 2-position would yield a secondary radical stabilized by the adjacent ester group through resonance, making it a likely pathway.

Applications in Advanced Organic Synthesis Utilizing Ethyl 3 Bromo 2 Bromomethyl Propionate

Role as a Versatile Organic Building Block

The reactivity of the two bromine atoms in ethyl 3-bromo-2-(bromomethyl)propionate provides a foundation for its role as a versatile building block. These bromine atoms can be readily displaced by a variety of nucleophiles, enabling the construction of a wide array of carbocyclic and heterocyclic frameworks. This bifunctionality allows for sequential or one-pot reactions to build molecular complexity efficiently. For instance, the reaction with different nucleophiles can lead to the formation of five- or six-membered rings, which are common structural motifs in biologically active compounds. The ester group can also be hydrolyzed or transformed into other functional groups, further expanding its synthetic utility.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The unique structural features of this compound make it an attractive starting material for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This compound serves as a key precursor in the synthesis of β-lactam derivatives, a class of antibiotics that includes penicillins and cephalosporins. A notable application is in the synthesis of exo-methylene-β-lactams, which can be further functionalized to produce arylidene-β-lactams. bohrium.comsgtlifesciences.comnih.govorganic-chemistry.orgcapes.gov.brnih.gov These compounds are of significant interest as potential inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. bohrium.com

The synthesis begins with the conversion of the closely related 3-bromo-2-(bromomethyl)propionic acid to its acid chloride, followed by reaction with an appropriate amine to form the corresponding amide. nih.govcapes.gov.br This amide then undergoes an intramolecular cyclization to yield the exo-methylene-β-lactam. This intermediate is subsequently subjected to a palladium-catalyzed Heck-type arylation with arene diazonium salts to introduce an aryl group, affording the final arylidene-β-lactam with high stereoselectivity. bohrium.comsgtlifesciences.comnih.govorganic-chemistry.orgcapes.gov.br

Table of Reaction Steps for Arylidene-β-lactam Synthesis

| Step | Reactants | Reagents | Product |

| 1 | 3-bromo-2-(bromomethyl)propionic acid | Thionyl chloride | 3-bromo-2-(bromomethyl)propionyl chloride |

| 2 | 3-bromo-2-(bromomethyl)propionyl chloride, Amine | - | N-substituted-3-bromo-2-(bromomethyl)propionamide |

| 3 | N-substituted-3-bromo-2-(bromomethyl)propionamide | Base | exo-methylene-β-lactam |

| 4 | exo-methylene-β-lactam, Arene diazonium salt | Pd(OAc)2 | Arylidene-β-lactam |

While direct synthesis of sultams from this compound is not extensively documented, its bifunctional nature suggests a plausible synthetic route based on established methodologies for sultam synthesis. bohrium.comnih.govorganic-chemistry.org Sultams, or cyclic sulfonamides, are important structural motifs in a variety of medicinally active compounds. nih.gov A potential pathway involves the reaction of this compound with a primary sulfonamide. The sulfonamide nitrogen can act as a nucleophile, displacing one of the bromine atoms to form a linear intermediate. Subsequent intramolecular cyclization, where the sulfonamide nitrogen displaces the second bromine atom, would yield a sultam ring. This approach would provide access to novel sultam derivatives with a carboxyethyl substituent, which could be further modified.

Carbazole (B46965) derivatives have emerged as a promising class of neuroprotective agents, exhibiting antioxidant and other beneficial properties for the treatment of neurodegenerative diseases. boronmolecular.comchemdad.comresearchgate.netgoogle.com The bifunctional nature of this compound makes it a suitable building block for the synthesis of novel carbazole-based structures. A feasible synthetic strategy would involve the N-alkylation of a carbazole nucleus with this compound. This would be followed by an intramolecular cyclization reaction, such as a Friedel-Crafts alkylation, to form a new ring fused to the carbazole system, functionalized with an ethyl ester group. This approach opens avenues for the creation of a library of novel carbazole derivatives for screening as potential neuroprotective agents.

Applications in Agrochemical Synthesis

This compound is also a valuable intermediate in the synthesis of agrochemicals, particularly fungicides. sgtlifesciences.com The triazole class of fungicides is widely used in agriculture to protect crops from fungal diseases. researchgate.net The synthesis of these compounds often involves the introduction of a substituted alkyl side chain onto a 1,2,4-triazole (B32235) ring.

A potential application of this compound in this field is the synthesis of novel triazole fungicides. The synthesis could proceed via the reaction of the sodium salt of 1,2,4-triazole with this compound. This nucleophilic substitution reaction would attach the propionate (B1217596) backbone to the triazole ring. The remaining bromine atom could then be used for further functionalization, for example, through reaction with a substituted phenol (B47542) or another nucleophile, to generate a diverse range of potential fungicidal compounds.

Polymer Chemistry and Materials Science Applications

The presence of two reactive bromine atoms and an ester group makes this compound a candidate for applications in polymer chemistry and materials science. It can be envisioned as a precursor to bifunctional monomers for the synthesis of cross-linked or functionalized polymers.

One potential application is in the synthesis of functionalized acrylic monomers. Elimination of one equivalent of HBr from this compound would yield ethyl 2-(bromomethyl)acrylate. chemdad.com This monomer, containing a reactive bromine atom, can be polymerized to create polymers with pendant bromomethyl groups. These groups can then be subjected to post-polymerization modification with various nucleophiles to introduce a wide range of functionalities. figshare.com

Furthermore, the bifunctional nature of this compound itself allows it to act as a cross-linking agent. During a polymerization reaction, both bromine atoms can react with growing polymer chains or with functional groups on existing polymer backbones, leading to the formation of a three-dimensional polymer network. This cross-linking can significantly improve the mechanical and thermal properties of the resulting material.

Synthesis of Beta-Substituted Acrylates

A significant application of this compound in organic synthesis is its role as a precursor to acrylic esters. The primary transformation is a dehydrobromination reaction, which involves the elimination of hydrogen bromide (HBr) to form a carbon-carbon double bond. This reaction predominantly yields ethyl 2-(bromomethyl)acrylate, an α-substituted acrylate (B77674), which is a valuable monomer and intermediate in its own right.

The elimination is typically carried out using a non-nucleophilic base to prevent substitution reactions. The general mechanism involves the abstraction of the acidic proton on the α-carbon, followed by the expulsion of a bromide ion to form the alkene.

While the direct, single-step synthesis of β-substituted acrylates from this specific propionate is not a commonly documented pathway, the resulting α-substituted acrylate is a key intermediate for achieving such structures. For instance, ethyl 2-(bromomethyl)acrylate can undergo Michael addition reactions, where a nucleophile adds to the β-position of the acrylate system, effectively leading to a β-substituted propionate derivative.

Table 1: Representative Conditions for Dehydrobromination of Dibromopropionates

| Starting Material | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Methyl β,β'-dibromoisobutyrate | Triethylamine (B128534) | Benzene | Reflux | Methyl α-(bromomethyl)acrylate | ~76 |

| Ethyl 2,3-dibromopropionate | Quinoline | Chloroform | 100 | Ethyl 2-bromoacrylate | 75 |

This table presents data for analogous dibromo esters to illustrate common conditions for the elimination reaction. rsc.orgchemrxiv.org

Utility in Controlled/Living Polymerization Techniques

The structure of this compound, possessing two primary alkyl bromide groups, makes it an excellent candidate for use as a bifunctional initiator in controlled/living radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.

As a bifunctional initiator, each of the two carbon-bromine bonds can independently initiate the growth of a polymer chain. This process leads to the formation of a polymer with a central initiator fragment from which two separate polymer chains extend. This is a powerful method for creating polymers with unique topologies, such as telechelic polymers (polymers with functional end-groups) or block copolymers if a second monomer is subsequently added.

The initiation process involves the reversible activation of the C-Br bond by a transition metal complex (commonly copper-based), generating a radical that propagates by adding to monomer units. The controlled nature of ATRP arises from the low concentration of active propagating radicals at any given time, which suppresses termination reactions. Halogenated compounds are known to be effective initiators for ATRP, a technique that has been successfully applied to a wide range of monomers.

Table 2: Expected Polymer Characteristics from a Bifunctional ATRP Initiator

| Monomer | Initiator Type | Catalyst System | Mn ( g/mol ) | PDI (Mw/Mn) |

| Styrene | bis(bromomethyl)benzene | CuBr / bipyridine | 10,000 - 50,000 | 1.1 - 1.3 |

| Methyl Methacrylate | Bifunctional α-bromoester | CuBr / PMDETA | 15,000 - 70,000 | 1.1 - 1.25 |

| ε-caprolactone | Benzyl bromide-ended PCL | N/A (ROP + ATRP) | 5,000 - 20,000 | 1.1 - 1.2 |

This table provides representative data for polymers synthesized using various bifunctional initiators to illustrate the typical control achieved in such polymerizations. tandfonline.comacs.org

Stereoselective Synthesis of Chiral Compounds

The structure of this compound contains specific stereochemical features that present opportunities for stereoselective transformations, although this remains a largely underexplored area of its chemistry. The central α-carbon is a prochiral center, meaning it can be converted into a chiral center in a single chemical step. The development of stereoselective reactions involving this compound would significantly enhance its utility in the synthesis of complex, biologically active molecules and chiral materials.

Diastereoselective Transformations

Diastereoselective reactions could be envisioned by reacting this compound with a chiral, non-racemic substrate or reagent. For example, the substitution of one of the bromide atoms with a chiral nucleophile would create a new stereocenter. The presence of this new stereocenter would render the two faces of the molecule and the remaining bromomethyl group diastereotopic, potentially allowing for a subsequent reaction to occur with high diastereoselectivity.

Furthermore, if the ester moiety were derived from a chiral alcohol (a chiral auxiliary), the two bromomethyl groups would become diastereotopic. A nucleophilic substitution could then proceed with a preference for one of these groups over the other, leading to a diastereomerically enriched product. This principle has been demonstrated in directed SN2 reactions of other conformationally biased gem-dihalides, where pre-coordination of a nucleophile to a nearby functional group directs the attack to one of the two diastereotopic halogen atoms. rsc.org

Enantioselective Synthetic Strategies

The prochiral nature of this compound makes it an attractive target for enantioselective catalysis. Two primary strategies could be employed:

Asymmetric Desymmetrization: The two bromomethyl groups are chemically equivalent (homotopic). A chiral catalyst could selectively recognize and promote the reaction of a nucleophile with only one of these two groups. This desymmetrization would result in a chiral, enantioenriched product, leaving the second bromomethyl group available for further functionalization. This approach is a powerful strategy in modern asymmetric synthesis for creating complex stereochemistry from simple, achiral starting materials.

Reaction at the Prochiral Center: An enolate could be formed at the α-carbon by treatment with a suitable base. The subsequent reaction of this prochiral enolate with an electrophile, in the presence of a chiral catalyst (such as a chiral phase-transfer catalyst or a chiral metal complex), could proceed with high enantioselectivity. nih.gov This would install a new stereocenter at the α-position, yielding a chiral product with a quaternary stereocenter if the electrophile is not a proton.

While specific, high-yielding stereoselective methods employing this compound are not yet prevalent in the scientific literature, its structure holds clear potential for the development of novel asymmetric transformations.

Advanced Characterization and Analytical Methodologies for Ethyl 3 Bromo 2 Bromomethyl Propionate Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the structural integrity of Ethyl 3-bromo-2-(bromomethyl)propionate. By examining the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic and molecular structure, as well as the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR would provide critical information for structural confirmation.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the ethyl group protons and the protons on the propionate (B1217596) backbone.

¹³C NMR Spectroscopy: This method detects the carbon atoms in a molecule, offering insights into the carbon skeleton. For this compound, characteristic chemical shifts would be expected for the carbonyl carbon of the ester, the carbons bonded to bromine, and the carbons of the ethyl group.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.3 | Triplet | -CH₃ (ethyl) |

| ¹H | ~4.2 | Quartet | -OCH₂- (ethyl) |

| ¹H | ~3.3 | Multiplet | -CH- (backbone) |

| ¹H | ~3.8 | Multiplet | -CH₂Br |

| ¹³C | ~14 | Singlet | -CH₃ (ethyl) |

| ¹³C | ~62 | Singlet | -OCH₂- (ethyl) |

| ¹³C | ~45 | Singlet | -CH- (backbone) |

| ¹³C | ~35 | Singlet | -CH₂Br |

| ¹³C | ~170 | Singlet | C=O (ester) |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, with a molecular weight of approximately 273.95 g/mol , the mass spectrum would show a molecular ion peak corresponding to this mass. sigmaaldrich.comsgtlifesciences.com Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with peaks corresponding to the presence of ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern would likely involve the loss of the ethyl group, the ethoxy group, bromine atoms, and other small fragments. This fragmentation is crucial for confirming the connectivity of the atoms within the molecule.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment | Interpretation |

| 272/274/276 | [M]⁺ | Molecular ion peak showing isotopic pattern for two Br atoms |

| 227/229/231 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 193/195 | [M - Br]⁺ | Loss of one bromine atom |

| 149 | [M - CH₂Br - Br]⁺ | Loss of a bromomethyl group and a bromine atom |

| 121 | [M - CH₂Br - Br - CO]⁺ | Subsequent loss of carbon monoxide |

Note: This data represents predicted fragmentation patterns based on the structure of the compound and known fragmentation of similar halogenated esters.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent absorption band would be due to the carbonyl (C=O) stretching of the ester group, typically appearing in the region of 1730-1750 cm⁻¹. Other important absorptions would include C-O stretching of the ester and C-Br stretching.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Ester) | 1730 - 1750 |

| C-O (Ester) | 1150 - 1300 |

| C-H (Alkyl) | 2850 - 3000 |

| C-Br | 500 - 600 |

Chromatographic Separation and Purity Assessment in Research Contexts

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development for Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be suitable. Method development would involve optimizing the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), selecting an appropriate column (e.g., C18), and setting the flow rate and detection wavelength (UV detection would be appropriate due to the presence of the carbonyl group).

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile components in a mixture. Given that some suppliers indicate purity analysis by GC, this method is applicable to this compound. labproinc.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component. For this compound, careful optimization of the GC conditions, such as the temperature program and the choice of capillary column, would be necessary to ensure good separation without causing thermal degradation, a known issue with some brominated compounds. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique for the qualitative monitoring of organic reactions involving this compound. Its speed, simplicity, and low cost make it an ideal first-line method for tracking the progress of a synthesis, identifying the presence of starting materials, intermediates, and products, and optimizing reaction conditions.

In a typical synthesis, such as the esterification of 3-bromo-2-(bromomethyl)propionic acid or the bromination of a suitable precursor, TLC allows the chemist to visually track the consumption of the starting material and the appearance of the this compound product. By spotting the reaction mixture on a TLC plate at various time intervals and eluting it with an appropriate solvent system, the separation of components based on their polarity can be observed.

The choice of stationary and mobile phases is critical for achieving good separation. For a moderately polar compound like this compound, a silica (B1680970) gel plate (Silica Gel 60 F254) is a standard and effective stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is adjusted to achieve a retention factor (Rƒ) for the product that is ideally between 0.3 and 0.5, allowing for clear separation from both less polar byproducts and more polar starting materials or impurities.

Visualization of the spots on the TLC plate is accomplished using several methods. As the ester contains no chromophore that absorbs strongly in the visible region, direct visual detection is not possible. However, if a fluorescent indicator (F254) is incorporated into the silica gel, spots can be visualized under UV light at 254 nm, where UV-active compounds will quench the fluorescence and appear as dark spots. For more definitive visualization, especially for compounds with weak UV absorbance, chemical staining reagents are employed. A common and effective stain for halogenated organic compounds is an acidic potassium permanganate (B83412) solution. Upon gentle heating, the permanganate reacts with the organic compounds on the plate, resulting in yellow-to-brown spots on a purple background.

The progress of a reaction can be tabulated by recording the Rƒ values of the spots corresponding to the starting material and the product over time in a given solvent system.

Table 1: Illustrative TLC Monitoring of a Synthesis Reaction

| Time Point | Starting Material Rƒ | Product Rƒ (this compound) | Observations |

| t = 0 min | 0.15 | - | Single spot corresponding to the polar starting material. |

| t = 30 min | 0.15 | 0.45 | A prominent starting material spot and a new, less polar product spot. |

| t = 60 min | 0.15 | 0.45 | The intensity of the product spot has increased; the starting material spot has diminished. |

| t = 120 min | Faint | 0.45 | The starting material spot is barely visible, indicating the reaction is nearing completion. |

| Mobile Phase: 20% Ethyl Acetate in Hexane; Stationary Phase: Silica Gel 60 F254; Visualization: UV (254 nm) & Potassium Permanganate Stain. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's constitution, configuration, and conformation, yielding detailed information on bond lengths, bond angles, and torsional angles.

As of the current literature survey, a crystal structure for this compound has not been deposited in crystallographic databases. This is likely because the compound is a liquid at room temperature and may be challenging to crystallize. Obtaining a single crystal suitable for X-ray diffraction would require purification followed by systematic crystallization screening using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution in an appropriate solvent.

Should a suitable crystal be obtained, the analysis would provide invaluable structural data. The diffraction pattern generated by irradiating the crystal with X-rays would be collected and analyzed to solve the phase problem and generate an electron density map. From this map, the positions of the carbon, oxygen, and bromine atoms could be determined with high precision.

The resulting structural data would confirm the expected connectivity of the atoms, including the ethyl ester group and the two bromomethyl substituents on the propionate backbone. Key structural parameters that would be determined include:

Bond Lengths: The precise lengths of all covalent bonds (e.g., C-C, C-O, C=O, C-Br).

Bond Angles: The angles between adjacent bonds, defining the geometry around each atom.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, such as the rotation around the C-C single bonds of the propionate backbone.

Intermolecular Interactions: The data would also reveal how the molecules pack in the crystal lattice, highlighting any significant non-covalent interactions like dipole-dipole or van der Waals forces that influence the solid-state structure.

While an experimental structure is not available, a hypothetical data table below illustrates the kind of information that would be obtained from a successful X-ray crystallographic analysis of a similar small organic molecule.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₁₀Br₂O₂ |

| Formula Weight | 273.95 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 973.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.87 |

This detailed structural information is paramount for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and potential applications in further chemical synthesis.

Computational and Theoretical Chemistry Studies of Ethyl 3 Bromo 2 Bromomethyl Propionate

Molecular Modeling and Conformational Analysis

Molecular modeling of ethyl 3-bromo-2-(bromomethyl)propionate would reveal the three-dimensional arrangement of its atoms and the relative energies of its different conformations. Conformational analysis is the study of the energetics of the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. lumenlearning.com

For this compound, the key rotatable bonds are the C-C bonds of the propionate (B1217596) backbone and the C-O bond of the ethyl ester group. The presence of bulky and electronegative bromine atoms, as well as the ester group, introduces significant steric and electronic effects that dictate the preferred conformations.

The most stable conformers would be those that minimize steric hindrance and electrostatic repulsion. This is typically achieved in a staggered conformation where the bulky groups (bromomethyl and ethyl ester groups) are positioned as far apart as possible. byjus.com For instance, a Newman projection along the C2-C3 bond would likely show a preference for an anti-periplanar arrangement of the C2-bromomethyl and C3-bromo groups to minimize steric clash.

Table 1: Predicted Key Dihedral Angles in the Most Stable Conformer of this compound

| Dihedral Angle | Predicted Value (degrees) | Rationale |

| Br-C3-C2-C(O) | ~180° (anti) | Minimizes steric repulsion between the bromine atom and the carbonyl group. |

| C3-C2-C(O)-O | ~0° or ~180° | Planarity of the ester group due to resonance. |

| C2-C(O)-O-CH2 | ~180° (trans) | Generally the more stable conformation for esters. |

Note: These are predicted values based on general principles of conformational analysis and would require specific calculations for confirmation.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. rsc.org For this compound, these calculations would elucidate the distribution of electron density and identify regions of high or low electron density, which are crucial for predicting reactivity.

Electronic Properties:

Partial Atomic Charges: The electronegative oxygen and bromine atoms would carry partial negative charges, while the carbon atoms bonded to them would have partial positive charges. The carbonyl carbon would be particularly electrophilic.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the molecule's surface. Regions of negative potential (red/yellow) would be expected around the oxygen and bromine atoms, indicating their nucleophilic character. Regions of positive potential (blue) would be located around the hydrogen atoms and the carbonyl carbon, indicating their electrophilic character.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the bromine and oxygen atoms, while the LUMO would be centered on the antibonding orbitals of the C-Br and C=O bonds. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.

Table 2: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Nature | Implication for Reactivity |

| Electrophilicity Index | High | The molecule is a good electrophile. |

| Nucleophilicity Index | Moderate | The lone pairs on oxygen and bromine atoms can act as nucleophiles. |

| Hardness | Soft | Indicates higher reactivity. |

Note: The actual values of these descriptors would need to be calculated using quantum chemical software.

Reaction Mechanism Simulations and Energetic Profiling

Computational modeling can be used to simulate reaction pathways and determine the activation energies and reaction enthalpies for various transformations of this compound. Given its structure, the compound is susceptible to several types of reactions, particularly nucleophilic substitution.

The two bromine atoms are attached to primary and secondary carbons, making them susceptible to attack by nucleophiles via an SN2 mechanism. Computational studies could model the transition state of such a reaction, providing insights into the reaction kinetics. For example, the reaction with a nucleophile like hydroxide (B78521) would likely proceed via a backside attack on one of the carbon atoms bearing a bromine atom, leading to the displacement of the bromide ion.

An energetic profile of this reaction would show the energy of the system as it progresses from reactants to products. researchgate.net This would include the energy of the reactants, the transition state, any intermediates, and the products. The height of the energy barrier from the reactants to the transition state would represent the activation energy of the reaction.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. wikipedia.org While no specific QSAR studies on this compound were found, QSAR studies on related halogenated organic compounds, such as brominated flame retardants and halogenated phenols, have been conducted. nih.govnih.govresearchgate.netresearchgate.net

These studies often aim to predict properties like toxicity or endocrine-disrupting activity. nih.govnih.gov The molecular descriptors used in these QSAR models are often derived from computational calculations and include parameters related to:

Hydrophobicity: Often represented by the octanol-water partition coefficient (logP).

Electronic Properties: Such as dipole moment, polarizability, and partial atomic charges. nih.gov

Steric Properties: Molecular weight, volume, and surface area.

Quantum Chemical Descriptors: HOMO and LUMO energies. researchgate.net

For a hypothetical QSAR study including this compound, these descriptors would be calculated and correlated with a measured biological activity or property. The resulting model could then be used to predict the activity of other, similar compounds. The presence of the two bromine atoms and the ester group would be significant contributors to the molecular descriptors and, consequently, to the predicted activity. For example, the lipophilicity conferred by the alkyl chain and bromine atoms, combined with the polar ester group, would result in a molecule with moderate polarity, influencing its environmental fate and biological interactions.

Future Research Directions and Emerging Applications of Ethyl 3 Bromo 2 Bromomethyl Propionate

Exploration of Novel Reactivity Modes and Functionalizations

The presence of two primary bromide groups in Ethyl 3-bromo-2-(bromomethyl)propionate offers a fertile ground for exploring novel reactivity modes beyond simple nucleophilic substitutions. Future research is expected to delve into more intricate transformations that can exploit the unique electronic and steric environment of the molecule.

One promising area is the investigation of its participation in radical reactions. The carbon-bromine bonds can be homolytically cleaved under photolytic or radical-initiating conditions to generate reactive radical intermediates. These intermediates could then be trapped by various radical acceptors to form new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of molecular scaffolds.

Furthermore, the gem-dibromomethyl group could potentially undergo unique rearrangements or cyclization reactions under specific catalytic conditions. Metal-catalyzed transformations, for instance, could facilitate intramolecular C-H activation or coupling reactions, leading to the formation of novel carbocyclic and heterocyclic systems. The exploration of these less-conventional reaction pathways will be crucial in expanding the synthetic utility of this compound.

Development of Advanced Catalyst-Controlled Transformations

The development of sophisticated catalyst systems will be instrumental in unlocking the full synthetic potential of this compound. Transition metal catalysis, in particular, offers a powerful platform for achieving highly selective and efficient transformations.

Future research will likely focus on the design of chiral catalysts for enantioselective reactions. By employing chiral ligands, it may be possible to control the stereochemical outcome of reactions involving the prochiral center of the molecule, leading to the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Moreover, the development of catalysts that can selectively activate one of the two C-Br bonds would provide a powerful tool for sequential functionalization. This would allow for the stepwise introduction of different functional groups, significantly enhancing the molecular complexity that can be achieved from this single precursor. Research into dual-catalysis systems, where two different catalysts work in concert to promote distinct bond-forming events in a single pot, could also lead to highly efficient and atom-economical synthetic strategies.

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. wikipedia.orgresearchgate.net The bifunctional nature of this compound makes it an ideal candidate for the design of novel MCRs.

For instance, it could serve as a dielectrophilic component, reacting with two different nucleophiles in a sequential or concerted manner. This could be exploited in the synthesis of diverse heterocyclic libraries, which are of great interest in drug discovery. nih.gov The development of one-pot procedures that combine the reactivity of both bromine atoms with other reactive species will be a key focus of future research.

Furthermore, the integration of this compound into metal-catalyzed MCRs could provide access to even more complex and diverse molecular architectures. frontiersin.org For example, a palladium-catalyzed MCR could involve the initial oxidative addition of one C-Br bond, followed by migratory insertion of another reactant and subsequent reductive elimination, all in a single catalytic cycle.

Sustainable Chemical Process Development

In an era of increasing environmental awareness, the development of sustainable chemical processes is of utmost importance. rsc.orgnih.govresearchgate.net Future research on this compound will undoubtedly be influenced by the principles of green chemistry.

This includes the development of more environmentally friendly synthetic routes to the compound itself, potentially utilizing bio-based starting materials and greener solvents. Additionally, research will focus on developing catalytic reactions that proceed under mild conditions, with high atom economy and minimal waste generation.

The use of recyclable catalysts, such as heterogeneous catalysts or catalysts immobilized on solid supports, will also be a key area of investigation. This would not only reduce the environmental impact of the synthetic processes but also improve their economic viability. Furthermore, exploring the use of this compound in solvent-free reaction conditions or in alternative green solvents like water or supercritical fluids will contribute to the development of more sustainable chemical technologies.

Expanding Scope in Medicinal Chemistry and Advanced Materials Science

The unique structural features of this compound make it a promising scaffold for the development of new therapeutic agents and advanced materials.

In medicinal chemistry, the dibromo moiety can be used to introduce specific pharmacophoric groups or to act as a reactive handle for bioconjugation. nih.gov For example, it could be used to synthesize novel kinase inhibitors or other targeted therapies by serving as a precursor to molecules that can form covalent bonds with their biological targets. The ability to generate diverse libraries of compounds from this starting material will be highly valuable in the search for new drug candidates.

In the realm of advanced materials science, organobromine compounds are known for their utility as flame retardants and as building blocks for functional polymers and organic electronic materials. wikipedia.orgyoutube.com this compound could be explored as a monomer for the synthesis of novel polymers with tailored properties, such as enhanced thermal stability or specific optical and electronic characteristics. youtube.commsu.eduyoutube.com Its ability to participate in cross-coupling reactions could also be exploited in the synthesis of conjugated materials for applications in organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com

Q & A

Q. What are the established synthetic routes for Ethyl 3-bromo-2-(bromomethyl)propionate, and how are reaction conditions optimized?

-

Methodological Answer : The compound is synthesized via bromination of ethyl 2-(hydroxymethyl)propionate using PBr₃ or HBr/AcOH under controlled temperatures (0–25°C). Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and quenching excess reagents with ice-cold water. Alternative routes include Reformatsky-type reactions using ethyl α-(bromomethyl)acrylate with aldehydes or ketones, as described in steroidal α-methylene lactone syntheses . For cyclization reactions, dibromide reagents (e.g., 1,2-dibromoethane) are employed under microwave-assisted conditions to form sultams .

-

Key Data :

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | PBr₃, 0–25°C | 70–85 | |

| Reformatsky | Aldehydes, Zn | 60–75 | |

| Cyclization | 1,2-Dibromoethane | 50–65 |

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : The geminal bromomethyl groups produce distinct doublets at δ 3.8–4.2 ppm (¹H) and δ 35–40 ppm (¹³C). The ester carbonyl appears at δ 170–175 ppm (¹³C) .

- IR Spectroscopy : Peaks at 1720–1740 cm⁻¹ (C=O stretch) and 600–650 cm⁻¹ (C-Br stretch) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 260/262 (M⁺, isotopic pattern for Br₂) .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Distillation : Fractional distillation under reduced pressure (bp 158–160°C at 1 atm) removes low-boiling impurities .

- Column Chromatography : Use silica gel with hexane/ethyl acetate (8:2) to separate brominated byproducts. Monitor fractions by TLC (Rf ~0.4 in same solvent) .

Advanced Research Questions

Q. How does the reactivity of this compound compare in nucleophilic substitution versus elimination reactions?

- Methodological Answer : The compound’s dual bromine sites exhibit divergent reactivity:

- Primary Bromine (CH₂Br) : Favors SN₂ substitution with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 25–60°C .

- Tertiary Bromine (CBr) : Prone to elimination under basic conditions (e.g., K₂CO₃) to form α,β-unsaturated esters. Kinetic studies show elimination dominates above 60°C .

- Contradiction Analysis : Competing pathways require careful control of base strength and temperature. Use mild bases (e.g., NaHCO₃) to suppress elimination .

Q. What strategies mitigate thermal instability during storage and reactions?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent light-induced degradation. Stability tests show <5% decomposition over 6 months under these conditions .

- In Situ Generation : Prepare the compound immediately before use in sensitive reactions (e.g., cyclizations) to avoid decomposition .

Q. How is this compound applied in synthesizing complex heterocycles?

- Methodological Answer :

- Sultam Synthesis : React with sulfonamide linchpins under microwave-assisted conditions (100°C, 30 min) to form spirocyclic sultams .

- α-Methylene Lactones : Reformatsky reactions with steroidal ketones yield cytotoxic lactones via saponification and dehydration .

- Key Data :

| Application | Conditions | Product Yield (%) | Reference |

|---|---|---|---|

| Sultam Cyclization | Microwave, 100°C, 30 min | 50–65 | |

| Lactone Formation | Zn, THF, reflux, 12 h | 60–75 |

Contradictions and Recommendations

- Synthetic Route Selection : While bromination is scalable, Reformatsky reactions offer stereochemical control for complex targets. Researchers should prioritize bromination for bulk synthesis and Reformatsky for stereoselective applications .

- Reactivity Conflicts : Competing substitution/elimination pathways necessitate mechanistic studies (e.g., DFT calculations) to predict dominant pathways under varying conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.